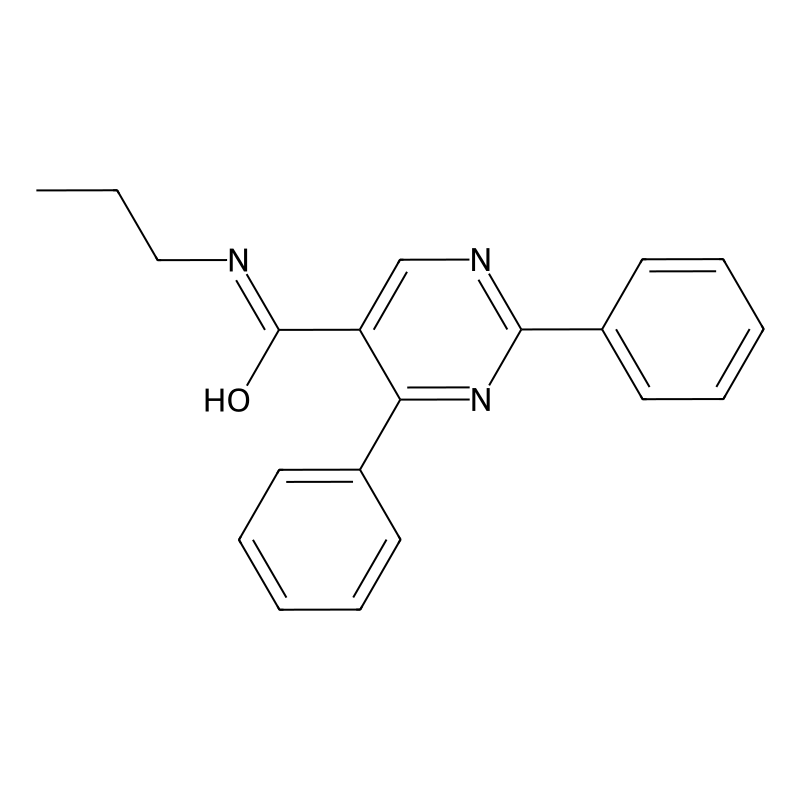2,4-diphenyl-N-propylpyrimidine-5-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
2,4-Diphenyl-N-propylpyrimidine-5-carboxamide is a synthetic organic compound characterized by its pyrimidine core, which is substituted at the 2 and 4 positions with phenyl groups and at the 5 position with a carboxamide functional group. The propyl group is attached to the nitrogen atom at the N position. This structural configuration imparts unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry.
- Nucleophilic Substitution: The nitrogen atom in the carboxamide can undergo nucleophilic attack, leading to the formation of derivatives.
- Hydrolysis: Under acidic or basic conditions, the carboxamide group can hydrolyze to form the corresponding carboxylic acid and amine.
- Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other derivatives through condensation.
Research indicates that compounds similar to 2,4-diphenyl-N-propylpyrimidine-5-carboxamide exhibit various biological activities:
- Anti-inflammatory Properties: Some pyrimidine derivatives have shown inhibition of cyclooxygenase enzymes, suggesting potential use as anti-inflammatory agents .
- Antimicrobial Activity: Certain structural analogs have demonstrated effectiveness against a range of bacterial strains.
- Anticancer Effects: Preliminary studies suggest that related compounds may induce apoptosis in cancer cells, although specific data for this compound is limited.
Several methods can be employed to synthesize 2,4-diphenyl-N-propylpyrimidine-5-carboxamide:
- Multi-component Reactions: Utilizing amidines and carboxylic acids in a one-pot synthesis approach has been reported as an efficient method for generating pyrimidine derivatives .
- Cyclization Reactions: Starting from appropriate phenyl-substituted precursors, cyclization can yield the desired pyrimidine structure.
- Functional Group Transformations: Existing pyrimidine derivatives can be modified through substitution reactions to introduce the propyl and phenyl groups.
The compound has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory or antimicrobial drugs.
- Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
- Material Science: The unique properties of pyrimidines could be explored in developing advanced materials.
Interaction studies involving 2,4-diphenyl-N-propylpyrimidine-5-carboxamide focus on its binding affinity with biological targets:
- Enzyme Inhibition: Studies assessing its effect on cyclooxygenase enzymes indicate potential as an anti-inflammatory agent.
- Protein Binding: Investigations into how this compound interacts with proteins may provide insights into its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 2,4-diphenyl-N-propylpyrimidine-5-carboxamide, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2,6-Diphenyl-N-propylpyrimidine-4-carboxamide | Substituted at different positions | Potentially different biological activity profiles |
| 4-Phenyl-N-propylpyrimidine-5-carboxamide | Single phenyl substitution | May exhibit distinct pharmacological effects |
| 2-(4-Chlorophenyl)-N-propylpyrimidine-5-carboxamide | Chlorine substitution on phenyl ring | Increased lipophilicity could enhance bioavailability |
These compounds highlight the uniqueness of 2,4-diphenyl-N-propylpyrimidine-5-carboxamide through variations in substitution patterns that may affect their biological activities and chemical reactivity.







